molecular formula C22H17ClN4O4 B2407796 N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105224-69-8

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2407796
CAS No.: 1105224-69-8
M. Wt: 436.85
InChI Key: SOCRAHVBXMXSQD-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 3 with a 3-phenyl-1,2,4-oxadiazole moiety and at position 1 with an acetamide group linked to a 3-chloro-4-methoxyphenyl ring. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-10-9-15(12-17(18)23)24-19(28)13-27-11-5-8-16(22(27)29)21-25-20(26-31-21)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCRAHVBXMXSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with pyridine derivative: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction.

    Introduction of the chloro-methoxyphenyl group: This step involves the nucleophilic substitution of a chloro-methoxyphenyl halide with the pyridine-oxadiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound ID & Source Core Structure Substituents/Modifications Molecular Formula (Example)
Target Compound Pyridine-oxadiazole - 3-Phenyl-1,2,4-oxadiazole; -N-(3-chloro-4-methoxyphenyl)acetamide C₂₂H₁₇ClN₄O₄ (hypothetical)
Pyridine-oxadiazole - 4,6-Dimethylpyridine; - 4-Chlorophenyl on oxadiazole C₂₄H₂₁Cl₂N₅O₃
Triazole-thioacetamide - 1,2,4-Triazole with allyl/pyridinyl; - N-(4-chloro-2-methylphenyl) C₁₉H₁₇ClN₆OS
Pyrazole-oxadiazole - 5-Amino-3-(methylsulfanyl)pyrazole; - 4-Methoxyphenyl on oxadiazole C₂₂H₂₀ClN₇O₃S
Triazole-thioacetamide - 4-(4-Chlorophenyl)-5-(4-pyridinyl)triazole; - N-(3-methoxyphenyl) C₂₁H₁₆ClN₅O₂S

Key Observations:

Core Heterocycles: The target compound and /4 use pyridine/oxadiazole cores, while /5 employ triazole scaffolds. Triazoles often improve solubility but may reduce metabolic stability compared to oxadiazoles.

Substituent Effects :

  • Chlorine Placement : The target compound’s 3-chloro-4-methoxyphenyl group contrasts with ’s 4-chlorophenyl and ’s 4-chloro-2-methylphenyl. Meta-substitution (target compound) may alter binding pocket interactions compared to para-substituted analogs.
  • Methoxy Groups : uses a 3-methoxyphenyl, whereas the target compound has 4-methoxy. Ortho/meta/para substitutions modulate electronic effects and steric hindrance.

substitutes the oxadiazole with a triazole-thioether, which may improve solubility but reduce oxidative stability.

Hypothesized Pharmacological Implications

While specific activity data for these compounds is unavailable in the provided evidence, structural trends suggest:

  • Target Compound : The phenyl-oxadiazole-pyridine scaffold may target kinases or proteases, where oxadiazoles mimic ATP adenine interactions .
  • : The 4-chlorophenyl and dimethylpyridine groups could enhance hydrophobic binding but reduce selectivity due to bulk.
  • : The triazole-thioether and 4-pyridinyl groups might improve solubility for CNS penetration but increase metabolic vulnerability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that belongs to a class of molecules known for their diverse biological activities, particularly those containing the 1,2,4-oxadiazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chloro and methoxy-substituted phenyl group.
  • A pyridine ring with an oxadiazole unit.

This structural diversity contributes to its biological activity.

Biological Activity Overview

Anticancer Activity:
Research indicates that compounds with 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The presence of the oxadiazole unit is crucial for enhancing cytotoxicity against these cells .

Mechanism of Action:
The proposed mechanisms include:

  • Inhibition of Enzymes: Compounds like this compound may inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antitumor Activity:
    • A derivative of the compound was tested against a panel of human tumor cell lines. It exhibited an IC50 value as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent activity .
    • The selectivity index was favorable, suggesting minimal toxicity to non-cancerous cells.
  • In Vivo Studies:
    • Animal models treated with the compound showed significant tumor reduction compared to control groups. These findings suggest potential for further development into therapeutic agents for cancer treatment.

Data Tables

Biological Activity IC50 Value (µM) Cell Line
Anticancer2.76Ovarian Cancer (OVXF 899)
Anticancer9.27Pleuramesothelioma (PXF 1752)
Anticancer92.4Various Cancer Cell Lines

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